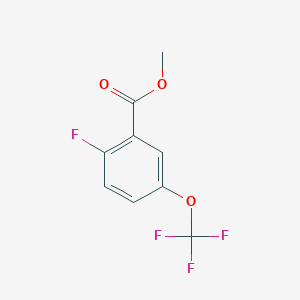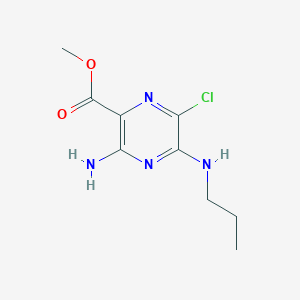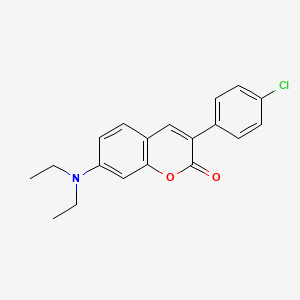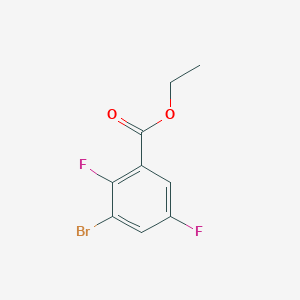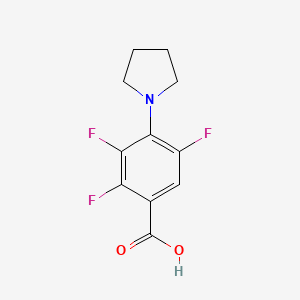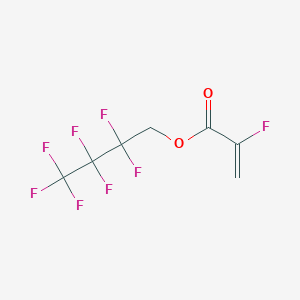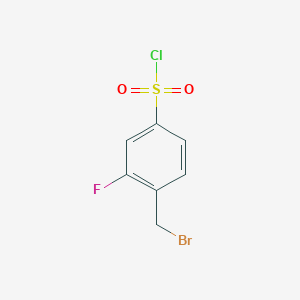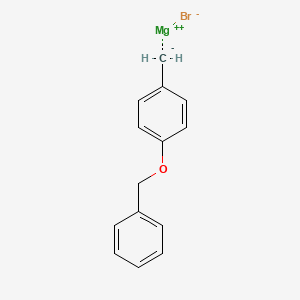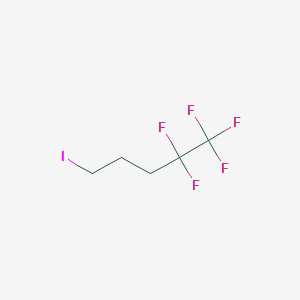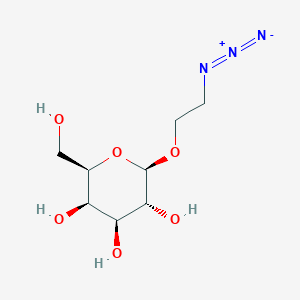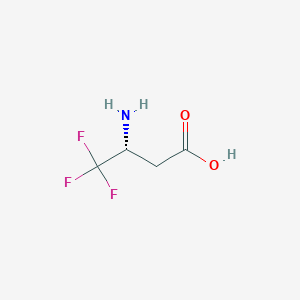
Cereulide
概要
説明
Cereulide is a cyclic dodecadepsipeptide toxin produced by certain strains of Bacillus cereus, Bacillus megaterium, and related species . It is a potent cytotoxin that targets mitochondria, causing nausea and vomiting. This compound acts as an ionophore with a high affinity for potassium cations, leading to the loss of membrane potential and uncoupling of oxidative phosphorylation in mitochondria .
作用機序
Target of Action
Cereulide, a toxin produced by some strains of Bacillus cereus, is a potent cytotoxin . It primarily targets the mitochondria , causing a disturbance in the mitochondrial transmembrane potential .
Mode of Action
This compound acts as an ionophore with a high affinity for potassium cations . It causes a flux of potassium ions from the outer membrane to the negatively charged inner membrane . This leads to the destruction of the electrochemical gradient, causing depolarization, which results in mitochondrial swelling .
Biochemical Pathways
This compound is a cyclic dodecadepsipeptide that is produced non-ribosomally by an enzyme complex with an unusual modular structure, named this compound synthetase . The this compound synthetase system produces a depsipeptide, consisting of alternating aminoacyl and hydroxyacyl residues . The hydroxyacyl residues are derived from keto acid substrates, which this compound synthetase selects and stereospecifically reduces before incorporating them into the growing depsipeptide chain .
Pharmacokinetics
It is known that this compound is an extremely stable molecule , which suggests that it may have high bioavailability. It is unlikely to be inactivated by food processing , indicating that it can be absorbed in the gastrointestinal tract after ingestion.
Result of Action
Exposure to this compound induces oxidative stress production and alters the expression of inflammatory cytokines . It causes nausea and vomiting , and in severe cases, it can lead to acute liver failures . The nausea and vomiting are believed to be caused by this compound’s binding and activation of 5-HT3 receptors, leading to increased afferent vagus nerve stimulation .
Action Environment
The production of this compound significantly varies depending on extrinsic stimuli, such as those encountered in different food matrices . It is often present in the roots and tubers of plants, especially in starch-rich plants . Therefore, the environment plays a crucial role in influencing the action, efficacy, and stability of this compound.
生化学分析
Biochemical Properties
Cereulide interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and involves a variety of biochemical reactions. For instance, this compound synthetase, a key enzyme involved in the biosynthesis of this compound, has been expressed, purified, and biochemically characterized .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: Cereulide is synthesized non-ribosomally by the enzyme complex this compound synthetase, which consists of the proteins CesA and CesB . These enzymes employ an assembly-line mechanism to add monomers to the growing peptide chain . The synthesis involves the formation of a cyclic structure through the condensation of amino acids, including D-alanyl, L-valyl, and D-leucyl residues .
Industrial Production Methods: Industrial production of this compound primarily involves the cultivation of this compound-producing Bacillus cereus strains under controlled conditions. The toxin is then extracted and purified using techniques such as reversed-phase chromatography and mass spectrometry . The production process must ensure the stability of this compound, which is resistant to heat, acid, and proteolytic enzymes .
化学反応の分析
Types of Reactions: Cereulide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the peptide bonds within this compound, altering its structure and activity.
Substitution: Substitution reactions can occur at the amino acid residues, leading to the formation of this compound analogs.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Amino acid derivatives, peptide coupling reagents.
Major Products: The major products formed from these reactions include various this compound analogs and derivatives with altered biological activities .
科学的研究の応用
Cereulide has several scientific research applications, including:
類似化合物との比較
Cereulide is similar to other cyclic peptides such as valinomycin and isocereulides . it is unique in its high affinity for potassium cations and its potent emetic effects . Similar compounds include:
Valinomycin: Another cyclic peptide with ionophore activity, but with a different amino acid composition.
Isocereulides: Variants of this compound with slight structural differences and varying cytotoxicity.
This compound’s unique structure and potent biological activity make it a valuable compound for scientific research and industrial applications.
特性
IUPAC Name |
(3R,6R,9S,12S,15R,18R,21S,24S,27R,30R,33S,36S)-3,15,27-trimethyl-6,18,30-tris(2-methylpropyl)-9,12,21,24,33,36-hexa(propan-2-yl)-1,7,13,19,25,31-hexaoxa-4,10,16,22,28,34-hexazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-dodecone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H96N6O18/c1-25(2)22-37-46(64)58-34(19)52(70)79-44(32(15)16)50(68)62-41(29(9)10)56(74)77-39(24-27(5)6)48(66)60-36(21)54(72)81-45(33(17)18)51(69)63-42(30(11)12)57(75)78-38(23-26(3)4)47(65)59-35(20)53(71)80-43(31(13)14)49(67)61-40(28(7)8)55(73)76-37/h25-45H,22-24H2,1-21H3,(H,58,64)(H,59,65)(H,60,66)(H,61,67)(H,62,68)(H,63,69)/t34-,35-,36-,37-,38-,39-,40+,41+,42+,43+,44+,45+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWAHGUHYLWQCQ-UHZBFKKDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)N1)CC(C)C)C(C)C)C(C)C)C)CC(C)C)C(C)C)C(C)C)C)CC(C)C)C(C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)O[C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O[C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O[C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N1)CC(C)C)C(C)C)C(C)C)C)CC(C)C)C(C)C)C(C)C)C)CC(C)C)C(C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H96N6O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336059 | |
| Record name | Cereulide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1153.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157232-64-9 | |
| Record name | Cereulide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of cereulide?
A1: this compound acts as a potassium ionophore, exhibiting high affinity and specificity for potassium ions (K+). [, , ] It facilitates the movement of K+ across biological membranes, disrupting the transmembrane potential, particularly in mitochondria. [, , , , , , ]
Q2: How does this compound's ionophoric activity affect cells and tissues?
A2: By disrupting the mitochondrial membrane potential, this compound leads to mitochondrial dysfunction, impairing cellular energy production and triggering a cascade of downstream effects, including oxidative stress, endoplasmic reticulum stress, apoptosis, and ultimately, cell death. [, , , , ]
Q3: Which cell types are particularly vulnerable to this compound's toxic effects?
A3: Research indicates that pancreatic beta-cells, responsible for insulin production, exhibit heightened sensitivity to this compound, suggesting a potential link between this compound exposure and pancreatic dysfunction. [] Additionally, this compound demonstrates toxicity toward various mammalian cells, including human peripheral blood mononuclear cells, keratinocytes, porcine spermatozoa and kidney tubular epithelial cells, murine fibroblasts, and pancreatic insulin-producing cells. [, , ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound has a molecular formula of C60H102N6O18 and a molecular weight of 1152 Da. [, ]
Q5: What is the structural similarity between this compound and valinomycin?
A5: Both this compound and valinomycin are cyclic dodecadepsipeptides with 12 stereogenic centers. They share a similar sequence, with this compound being cyclo[-D-O-Leu-D-Ala-L-O-Val-L-Val-]3 and valinomycin being cyclo[-D-O-Val-D-Val-L-O-Ala-L-Val-]3. [, ] This structural similarity contributes to their shared potassium ionophoric properties.
Q6: How does the three-dimensional structure of this compound contribute to its ionophoric activity?
A6: this compound adopts a conformation in complex with potassium ions that resembles a hexagonal cylinder, with carbonyl groups forming a cavity that encapsulates the ion. [] This structure allows this compound to effectively shield the potassium ion from the surrounding environment and facilitate its transport across the hydrophobic interior of cell membranes.
Q7: How stable is this compound under various environmental conditions?
A7: this compound is renowned for its exceptional stability, resisting degradation by heat, proteolytic enzymes, extreme pH conditions, and common food processing methods. [, , , ] This resilience poses significant challenges for food safety, as conventional methods often fail to eliminate this compound from contaminated products.
Q8: How does this compound interact with different food matrices?
A8: this compound demonstrates a strong affinity for hydrophobic environments, preferentially accumulating in the lipid phase of foods, such as milk with higher fat content. [, ] This affinity influences its distribution within food products and may impact its absorption and toxicity.
Q9: What are the commonly used methods for this compound detection and quantification?
A9: Several methods are employed for this compound analysis, including bioassays based on boar sperm motility inhibition and cytotoxicity in HEp-2 cells, as well as highly sensitive and specific techniques like liquid chromatography coupled to mass spectrometry (LC-MS) and stable isotope dilution analysis (SIDA). [, , , , , , ]
Q10: What are the advantages of using stable isotope dilution analysis (SIDA) for this compound quantification?
A10: SIDA offers superior accuracy and robustness for this compound quantification in complex food matrices compared to methods relying on valinomycin as an internal standard. [] This technique minimizes matrix effects, resulting in more reliable and precise measurements.
Q11: What are the challenges and limitations of current analytical methods for this compound detection?
A11: While LC-MS offers high sensitivity and specificity, its widespread adoption is limited by the need for specialized equipment and expertise. [] Bioassays, on the other hand, are more accessible but may suffer from lower sensitivity and specificity compared to LC-MS. [, ]
Q12: What are the common symptoms of this compound poisoning?
A12: Ingestion of this compound-contaminated food typically leads to emetic symptoms, including nausea and vomiting, often manifesting within 30 minutes to 6 hours after consumption. [, , , ]
Q13: What are the potential long-term effects of this compound exposure?
A13: While this compound poisoning is generally self-limiting, studies suggest potential long-term consequences, such as liver and kidney damage, following chronic exposure in animal models. [] Further research is needed to fully elucidate the chronic effects of this compound on human health.
Q14: What are the key research areas that could benefit from further investigation of this compound?
A14: Further research on this compound is crucial for developing effective strategies to mitigate its presence in the food chain, improve diagnostic tools for this compound poisoning, and explore its potential applications in fields such as antimicrobial development and drug delivery. [, ]
Q15: How has our understanding of this compound evolved over time?
A15: Initially recognized solely for its role in food poisoning, this compound's intricate molecular structure and potent biological activity have sparked increasing interest in its potential applications beyond food safety. [] This shift highlights the importance of continuous research to uncover the full spectrum of this compound's properties and applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3040037.png)
![2-({1,3-Bis[(4-methylbenzenesulfonyl)oxy]propan-2-yl}oxy)oxane](/img/structure/B3040038.png)
